2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE
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Overview
Description
2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is known for its unique structural features and potential pharmacological properties, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE typically involves multi-component reactions (MCRs). These reactions often include the use of aldehydes, malononitrile, and β-ketoesters in the presence or absence of catalysts. The reaction conditions can vary, but they generally require controlled temperatures and specific solvents to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and yield on a larger scale. The use of continuous flow reactors and automated systems may also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological properties, such as enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4H-PYRAN-3-CARBONITRILE: Known for its pharmacological properties and synthetic versatility.
2-AMINO-3-CYANO-4H-CHROMENE: Studied for its biological activities and synthetic applications.
Uniqueness
2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE stands out due to its unique structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-1-(2,3-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-11-6-5-9-16(12(11)2)24-18(21)13(10-20)17-19(24)23-15-8-4-3-7-14(15)22-17/h3-9H,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELMWIXKHPNVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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